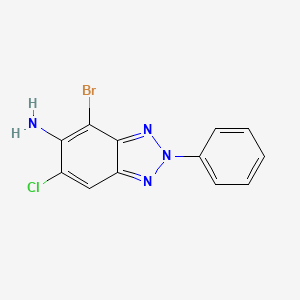

4-bromo-6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds typically involves nucleophilic substitution reactions, condensation, and cyclization steps. For instance, related benzimidazoles and benzotriazoles have been synthesized using o-bromophenyl isocyanide reactions with primary amines under catalysis or through modifications of phthalodinitrile precursors (A. Lygin & A. Meijere, 2009; S. А. Znoiko et al., 2007). These methodologies may provide a framework for synthesizing 4-bromo-6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-amine.

Molecular Structure Analysis

X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) spectroscopy are key techniques in analyzing the molecular structure of such compounds. For related benzotriazole derivatives, structural analyses have revealed intricate molecular geometries and intermolecular interactions, including hydrogen bonding and π-π stacking, which contribute to the stability and physical properties of the crystals (Ö. Tamer et al., 2016).

Chemical Reactions and Properties

Compounds within this chemical family participate in various chemical reactions, such as nucleophilic aromatic substitution, enabling the introduction of functional groups or further structural modifications. Such reactivity is pivotal for synthesizing derivatives with tailored properties for specific applications (S. А. Znoiko et al., 2007).

Physical Properties Analysis

The physical properties, including melting points, solubility, and crystalline structure, are influenced by the molecular arrangement and intermolecular forces. Techniques like differential scanning calorimetry (DSC) and solubility tests provide insights into these aspects, which are crucial for understanding the compound's behavior under different conditions.

Chemical Properties Analysis

Spectroscopic methods such as infrared (IR) spectroscopy, NMR, and mass spectrometry (MS) are instrumental in elucidating the chemical properties of benzotriazole derivatives. These techniques allow for the identification of functional groups, the study of electronic structures, and the assessment of molecular stability and reactivity (Ö. Tamer et al., 2016).

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

A significant application of derivatives similar to "4-bromo-6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-amine" is in the synthesis of novel compounds with potential antimicrobial properties. For instance, Noolvi et al. (2014) synthesized a series of novel azetidine-2-one derivatives of 1H-benzimidazole, demonstrating good antibacterial and cytotoxic activities in vitro (Noolvi et al., 2014). Although this study does not directly mention "4-bromo-6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-amine," it highlights the broader category of benzimidazole derivatives and their relevance in creating antimicrobial and cytotoxic agents.

Optical and Material Applications

Derivatives related to "4-bromo-6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-amine" have also been explored for their potential in creating materials with unique optical properties. For example, Diana et al. (2020) synthesized a highly water-soluble fluorescent and colorimetric pH probe, demonstrating the compound's usefulness in monitoring acidic and alkaline solutions with significant color/fluorescence changes around neutral pH values. This research illustrates the potential of structurally related compounds in developing new materials for chemical sensing and optical applications (Diana et al., 2020).

Environmental and Corrosion Studies

Another research area involves the environmental analysis and corrosion inhibition studies where derivatives of "4-bromo-6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-amine" could find applications. Kaya et al. (2016) conducted quantum chemical and molecular dynamics simulation studies on thiazole and thiadiazole derivatives against corrosion of iron, showcasing how such compounds can serve as effective corrosion inhibitors (Kaya et al., 2016). This highlights the potential for using structurally similar compounds in protecting metals against corrosion, contributing to longer material lifespan and sustainability.

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-bromo-6-chloro-2-phenylbenzotriazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrClN4/c13-10-11(15)8(14)6-9-12(10)17-18(16-9)7-4-2-1-3-5-7/h1-6H,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSWFKZXFSUJHRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2N=C3C=C(C(=C(C3=N2)Br)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-allyl-5-[4-(dimethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5520037.png)

![ethyl 4-{[(4-methoxyphenoxy)acetyl]amino}benzoate](/img/structure/B5520048.png)

![N,N-dimethyl-6-(4-{[(4-methyl-2-pyrimidinyl)oxy]acetyl}-1-piperazinyl)-3-pyridazinamine](/img/structure/B5520053.png)

![7-ethyl-2,4-dimethylbenzo[b]-1,8-naphthyridin-5-amine](/img/structure/B5520060.png)

![1-(5-{1-[(2-methoxyphenyl)acetyl]piperidin-3-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5520061.png)

![7-isopropyl-N-{1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5520076.png)

![(3R*,4S*)-4-(3-methoxyphenyl)-1-[4-(1H-pyrazol-4-yl)butanoyl]pyrrolidin-3-amine](/img/structure/B5520077.png)

![N-[3-(3-methoxyphenyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B5520107.png)